

Discovery and natural occurrence of Decyl oleate

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Compound of Interest

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Decyl Oleate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decyl oleate, the ester of decyl alcohol and oleic acid, is a versatile oleochemical widely utilized in the cosmetic and pharmaceutical industries as an emollient, solvent, and vehicle for active ingredients. This technical guide provides an in-depth overview of its discovery, natural occurrence, synthesis, and physicochemical properties. Detailed experimental protocols for its chemical and enzymatic synthesis are presented, alongside a summary of its toxicological profile. This document aims to be a comprehensive resource for professionals in research and development, offering the foundational knowledge required for formulation and application development.

Introduction

Decyl oleate (CAS No. 3687-46-5) is a wax ester recognized for its excellent spreadability and non-greasy feel, making it a valuable component in topical formulations.^[1] Its composition, derived from naturally occurring fatty acids and alcohols, imparts a high degree of biocompatibility and a favorable safety profile.^{[1][2]} This guide delves into the technical aspects of decyl oleate, from its origins to its synthesis and material properties.

Discovery and History

The term "ester" was first introduced in the first half of the 19th century by the German chemist Leopold Gmelin.[3] The synthesis of esters from a carboxylic acid and an alcohol, known as esterification, was first described by Emil Fischer and Arthur Speier in 1895.[4] While the precise date of the first synthesis of decyl oleate is not well-documented, its development is a part of the broader history of oleochemistry, which focuses on the derivatization of fats and oils. Long-chain fatty acid esters like decyl oleate gained prominence with the advancement of cosmetic and pharmaceutical sciences, which sought effective and safe emollients and delivery systems.[5]

Natural Occurrence

Decyl oleate is derived from natural sources.[6][7] Oleic acid, a monounsaturated omega-9 fatty acid, is abundant in various vegetable oils, including:

- Olive oil[1]
- Sunflower oil[8]
- Avocado oil[6]
- Rapeseed oil[6]
- Coconut oil[9]

Decyl alcohol is also of natural origin.[6][7] While decyl oleate itself is not typically found in high concentrations in its ester form in nature, its constituent parts are readily available from these renewable resources. The specific concentration of decyl oleate in these oils is not widely reported, as the fatty acids are primarily present as triglycerides.

Physicochemical Properties

Decyl oleate is a clear, colorless to pale yellow liquid with a mild, characteristic odor.[1][10] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Decyl Oleate

Property	Value	References
Molecular Formula	C ₂₈ H ₅₄ O ₂	[11]
Molecular Weight	422.73 g/mol	[1][11]
CAS Number	3687-46-5	[10]
Appearance	Clear, colorless to pale yellow liquid	[1][10]
Solubility	Practically insoluble in water; miscible with ethanol, methylene chloride, and light petroleum.	[1]
Boiling Point	> 200 °C (estimated)	[12]
LogP	12.44	[1]

Synthesis of Decyl Oleate

Decyl oleate is commercially produced through the esterification of oleic acid with decyl alcohol.[1][10] This can be achieved through both chemical and enzymatic catalysis.

Chemical Synthesis

The industrial production of decyl oleate typically involves a direct esterification reaction under acidic catalysis.

A general protocol for the synthesis of decyl oleate is as follows:

- **Reactant Preparation:** Oleic acid and decyl alcohol are mixed in a suitable reactor, often in a 1:1 molar ratio.
- **Catalyst Addition:** An acid catalyst, such as stannous chloride or a solid superacid (e.g., sulfated zirconia), is added to the mixture.
- **Reaction Conditions:** The mixture is heated to a temperature range of 160-280°C and allowed to react for 2-12 hours under constant stirring. The reaction is typically carried out

under a nitrogen atmosphere to prevent oxidation. Water, a byproduct of the reaction, is continuously removed to drive the equilibrium towards the formation of the ester.

- **Purification:** Upon completion, the catalyst is filtered off. The crude product is then purified, typically by vacuum distillation, to remove any unreacted starting materials and byproducts.
- **Analysis:** The purity of the final product is assessed using techniques such as gas chromatography-mass spectrometry (GC-MS) and by determining the acid value and saponification number.

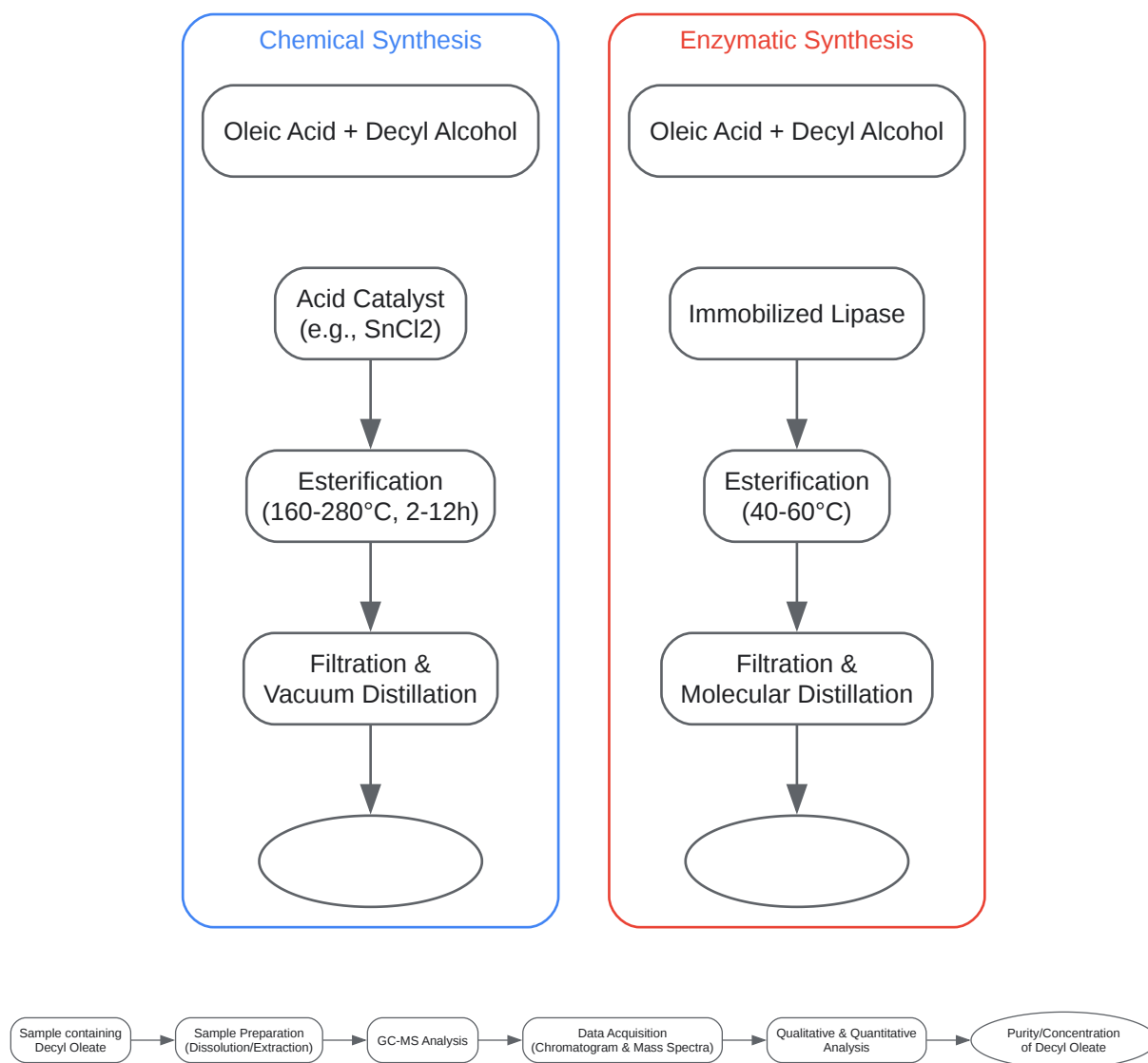
Enzymatic Synthesis

Enzymatic synthesis offers a more environmentally friendly alternative to chemical synthesis, proceeding under milder reaction conditions and with higher specificity. Lipases are commonly employed for this purpose.

A representative protocol for the enzymatic synthesis of decyl oleate is as follows:

- **Enzyme and Substrate Preparation:** Immobilized lipase (e.g., from *Candida antarctica*) is added to a solvent-free mixture of oleic acid and decyl alcohol.
- **Reaction Conditions:** The reaction is carried out at a controlled temperature, typically between 40-60°C, with constant agitation.
- **Monitoring:** The progress of the reaction is monitored by measuring the decrease in the acid value of the mixture over time.
- **Enzyme Removal:** Once the reaction has reached equilibrium, the immobilized enzyme is removed by filtration and can be reused.
- **Product Purification:** The product is then purified, for example, by molecular distillation, to remove unreacted substrates.
- **Analysis:** The final product is characterized by GC-MS, Fourier-transform infrared spectroscopy (FTIR), and determination of its physicochemical properties.

Synthesis Workflow Diagram



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